Cas no 1261681-13-3 (2-Fluoro-5-hydroxy-3-(2,4,5-trichlorophenyl)pyridine)

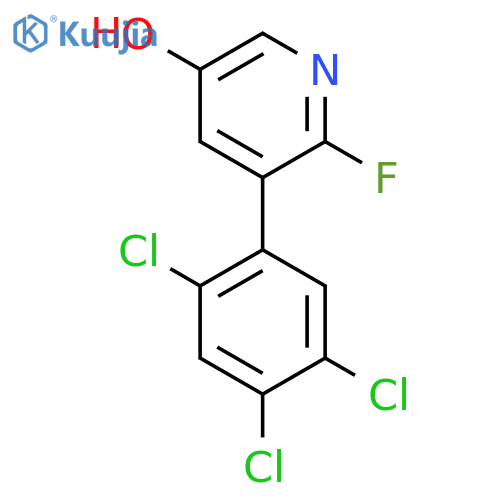

1261681-13-3 structure

商品名:2-Fluoro-5-hydroxy-3-(2,4,5-trichlorophenyl)pyridine

CAS番号:1261681-13-3

MF:C11H5Cl3FNO

メガワット:292.520903348923

CID:4800028

2-Fluoro-5-hydroxy-3-(2,4,5-trichlorophenyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-Fluoro-5-hydroxy-3-(2,4,5-trichlorophenyl)pyridine

-

- インチ: 1S/C11H5Cl3FNO/c12-8-3-10(14)9(13)2-6(8)7-1-5(17)4-16-11(7)15/h1-4,17H

- InChIKey: JSAAFQXRSAKHNJ-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C(=CC=1C1C(=NC=C(C=1)O)F)Cl)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 271

- トポロジー分子極性表面積: 33.1

- 疎水性パラメータ計算基準値(XlogP): 4.4

2-Fluoro-5-hydroxy-3-(2,4,5-trichlorophenyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A024000769-500mg |

2-Fluoro-5-hydroxy-3-(2,4,5-trichlorophenyl)pyridine |

1261681-13-3 | 97% | 500mg |

$1078.00 | 2023-09-03 | |

| Alichem | A024000769-1g |

2-Fluoro-5-hydroxy-3-(2,4,5-trichlorophenyl)pyridine |

1261681-13-3 | 97% | 1g |

$1747.20 | 2023-09-03 | |

| Alichem | A024000769-250mg |

2-Fluoro-5-hydroxy-3-(2,4,5-trichlorophenyl)pyridine |

1261681-13-3 | 97% | 250mg |

$727.60 | 2023-09-03 |

2-Fluoro-5-hydroxy-3-(2,4,5-trichlorophenyl)pyridine 関連文献

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

1261681-13-3 (2-Fluoro-5-hydroxy-3-(2,4,5-trichlorophenyl)pyridine) 関連製品

- 2279938-29-1(Alkyne-SS-COOH)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量